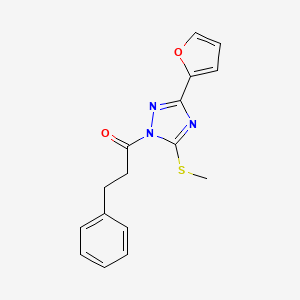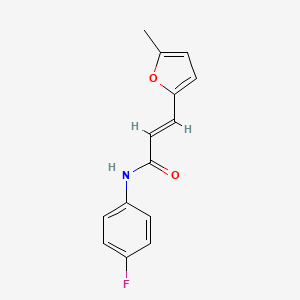![molecular formula C16H12ClN3 B5772944 {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for various scientific studies.
作用機序
The mechanism of action of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is complex and not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Anti-Cancer Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-Inflammatory Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit anti-inflammatory activity in various animal models. This compound works by inhibiting the production of various inflammatory cytokines and chemokines.
実験室実験の利点と制限
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has various advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile exhibits potent activity in various scientific studies, making it an ideal candidate for various experiments.
2. Versatile Building Block: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds.
However, there are also some limitations associated with the use of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments. These limitations include:
1. Complex Synthesis: The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment.
2. Limited Availability: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is not widely available, which can limit its use in various experiments.
将来の方向性
There are various future directions for the study of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile. Some of the most notable future directions include:
1. Drug Development: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has shown potent anti-cancer activity in various cell lines, making it an ideal candidate for drug development.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds. Further studies can be conducted to explore the potential applications of this compound in organic synthesis.
Conclusion:
In conclusion, {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown potent anti-cancer activity in various cell lines and has been used as a building block for the synthesis of various materials and organic compounds. Further studies can be conducted to explore the potential applications of this compound in drug development, material science, and organic synthesis.
合成法
The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 3-chlorobenzaldehyde, malononitrile, and 2,5-dimethylpyrrole in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been extensively studied for its potential applications in various scientific fields. Some of the most notable applications of this compound include:
1. Cancer Research: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a key intermediate in the synthesis of various organic compounds. This compound has been shown to be a versatile building block for the synthesis of various heterocyclic compounds.
特性
IUPAC Name |
2-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c1-11-6-14(7-13(9-18)10-19)12(2)20(11)16-5-3-4-15(17)8-16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOHTRHUGUQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

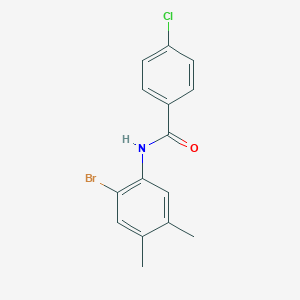
![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
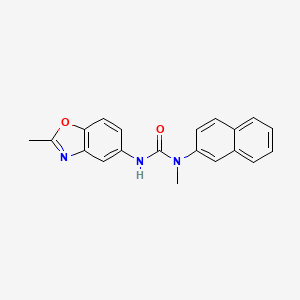



![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)
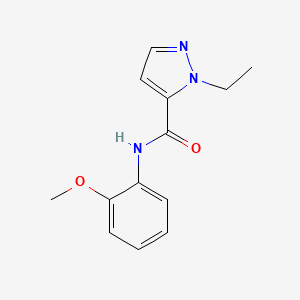
![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
